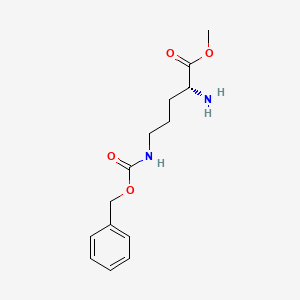

H-D-Orn(z)-ome hcl

Description

H-D-Orn(Z)-ome HCl (methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride) is a protected derivative of the non-proteinogenic amino acid D-ornithine. Key features include:

- Structure: A benzyloxycarbonyl (Z) group protects the δ-amine, while the α-carboxyl group is esterified as a methyl ester (ome) .

- Molecular Formula: C₁₄H₂₁ClN₂O₄, molecular weight 316.78 g/mol .

- Applications: Used in peptide synthesis and medicinal chemistry, particularly as an intermediate in the development of protease inhibitors (e.g., ADAM-10/17 inhibitors) .

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNJTVSXZUTHRA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Orn(z)-ome hydrochloride typically involves the protection of the amino group of ornithine with a benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group to form the methyl ester. The general steps are as follows:

Protection of the Amino Group: Ornithine is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonyl-ornithine.

Esterification: The protected ornithine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of H-D-Orn(z)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection and Esterification: Using industrial reactors, the protection and esterification steps are carried out with optimized reaction conditions to maximize yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

H-D-Orn(z)-ome hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield free ornithine.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Deprotection: Hydrogenolysis using palladium on carbon or acidic conditions with trifluoroacetic acid.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Produces ornithine and methanol.

Deprotection: Yields free ornithine.

Substitution: Forms substituted ornithine derivatives.

Scientific Research Applications

Chemical Properties and Structure

H-D-Orn(z)-ome hydrochloride is characterized by the following properties:

- Molecular Formula : C14H21ClN2O4

- Molecular Weight : Approximately 316.78 g/mol

- Structure : It features a benzyloxycarbonyl (Z) protecting group on the ornithine residue, which allows for selective coupling in peptide synthesis.

Peptide Synthesis

H-D-Orn(z)-ome hydrochloride serves as a protected amino acid building block in peptide synthesis. The Z group protects the side chain amine group of the ornithine residue, facilitating selective reactions during peptide chain formation. Once the synthesis is complete, the Z group can be removed to reveal the free amine group necessary for biological activity .

Key Benefits :

- Enhances the stability of peptides during synthesis.

- Allows for the incorporation of specific sequences that can improve drug efficacy.

Drug Development

The compound is utilized in the design of novel pharmaceuticals, particularly in cancer treatment. Its unique structure enables modifications that can influence biological pathways, making it a valuable tool for creating targeted therapies .

Case Study :

- Research has demonstrated that H-D-Orn(z)-ome hydrochloride can be modified to develop inhibitors for specific proteases involved in tumor progression .

Biochemical Research

In biochemical studies, H-D-Orn(z)-ome hydrochloride is employed to explore metabolic pathways and enzyme functions. By understanding its interactions within biological systems, researchers can gain insights into disease mechanisms and potential therapeutic targets .

Applications :

- Investigating enzyme specificity and activity.

- Studying cellular processes related to metabolic disorders.

Diagnostics

The compound is also being explored for its potential in developing diagnostic tools. It can help identify specific biomarkers linked to metabolic disorders, aiding in early detection and treatment strategies .

Mechanism of Action

The mechanism of action of H-D-Orn(z)-ome hydrochloride involves its interaction with enzymes and other biomolecules. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

H-D-Orn(N₃)-OH·HCl

- Structure : Azide (N₃) group at the δ-amine, free α-carboxyl group .

- Molecular Formula : C₅H₁₀N₄O₂·HCl, molecular weight 194.7 g/mol .

- Applications : Utilized in click chemistry for bioconjugation. Requires storage at +4°C .

- Key Difference : The azide group enables copper-catalyzed cycloaddition reactions, unlike the Z group in H-D-Orn(Z)-ome HCl.

Boc-D-Orn-OH

- Structure : tert-butoxycarbonyl (Boc) protection at the δ-amine, free α-carboxyl group .

- Molecular Formula : C₁₀H₂₀N₂O₄, molecular weight 232.28 g/mol .

- Applications : Common in solid-phase peptide synthesis (SPPS) under acidic cleavage conditions.

- Key Difference: Boc is acid-labile, whereas the Z group requires hydrogenolysis or strong acids for removal .

Z-D-Orn(Z)-OH

- Structure : Dual Z-protection at both δ- and α-positions .

- Molecular Formula : C₂₀H₂₂N₂O₆, molecular weight 386.40 g/mol .

- Applications : Used in specialized peptide synthesis requiring orthogonal protection.

- Key Difference: Double Z-protection increases steric hindrance, affecting coupling efficiency compared to mono-protected H-D-Orn(Z)-ome HCl .

H-D-Lys(Z)-ome HCl

- Structure : Lysine analogue with Z-protection at the ε-amine and methyl ester at the α-carboxyl .

- Molecular Formula : C₁₅H₂₃ClN₂O₄, molecular weight 330.81 g/mol .

- Applications : Similar to H-D-Orn(Z)-ome HCl but with an additional methylene group, altering backbone length and substrate specificity in enzyme inhibition .

Commercial Availability and Cost

Biological Activity

H-D-Orn(z)-ome hydrochloride (H-D-Orn(Z)-OMe·HCl) is a derivative of the amino acid ornithine, distinguished by the presence of a benzyloxycarbonyl (Z) protecting group. This compound has garnered significant attention in biochemical research due to its versatile applications in peptide synthesis and its potential biological activities. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative data.

- Molecular Formula : C₁₄H₂₁ClN₂O₄

- Molecular Weight : Approximately 316.78 g/mol

- Structure : The Z group protects the side chain amine group of the ornithine residue, allowing selective coupling during peptide synthesis.

Biological Activity Overview

H-D-Orn(Z)-OMe·HCl exhibits several biological activities that are essential for various research applications:

- Peptide Synthesis : It serves as a protected amino acid building block, enabling the formation of peptides with specific sequences and functionalities. The Z group can be removed under mild conditions to expose the free amine group necessary for biological activity .

- Enzyme Substrate : The compound can act as a substrate for enzymes that cleave peptide bonds, allowing researchers to study enzyme kinetics and specificity. This is crucial for understanding the role of these enzymes in metabolic processes.

- Protein-Protein Interactions : H-D-Orn(Z)-OMe·HCl is utilized in chemical biology to investigate protein interactions and develop therapeutic agents. Modifications to this molecule can create probes that selectively bind to proteins, potentially disrupting their interactions and providing insights into disease mechanisms.

Case Studies on Biological Applications

- Peptide Synthesis Efficiency :

- Enzymatic Activity Studies :

- Therapeutic Potential :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| H-Lys(Z)-OMe·HCl | C₁₅H₂₃ClN₂O₄ | Contains lysine; affects biological activity differently. |

| (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | C₁₄H₂₃ClN₂O₄ | Features tert-butyl; alters solubility and stability. |

| H-D-Orn(Z)-OMe·HCl | C₁₄H₂₁ClN₂O₄ | D-enantiomer variant; may exhibit distinct biological activities compared to L-ornithine derivatives. |

Q & A

Basic: What are the critical safety protocols for handling H-D-Orn(z)-ome HCl in laboratory settings?

Answer:

- PPE Requirements : Wear CE-certified chemical-resistant gloves, tight-fitting safety goggles, and lab coats. Use respiratory protection (e.g., EN 14387 ABEK cartridges) if local exhaust ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust or vapors. Avoid open handling to minimize dust formation .

- First Aid : For eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and decomposition .

Advanced: How can experimental designs address instability risks of H-D-Orn(z)-ome HCl under varying conditions?

Answer:

- Moisture Sensitivity : Use anhydrous solvents and glove boxes for moisture-sensitive reactions. Pre-dry glassware and monitor humidity levels during synthesis .

- Thermal Stability : Avoid temperatures >8°C during storage. For reactions requiring heating, conduct pilot studies to identify decomposition thresholds (e.g., via TGA or DSC analysis) .

- Incompatibilities : Exclude strong oxidizers (e.g., peroxides) from reaction setups. If unavoidable, implement real-time monitoring (e.g., FTIR) to detect hazardous byproducts like HCl gas .

Basic: What are the primary hazards associated with H-D-Orn(z)-ome HCl?

Answer:

- Eye Irritation : Classified as Eye Irrit. 2 (H319); causes serious eye damage upon contact .

- Respiratory Sensitization : May trigger asthma or allergic reactions (H334) if inhaled. Use local exhaust ventilation to maintain airborne concentrations below detectable limits .

- Decomposition Risks : Thermal degradation releases HCl, CO, and NOx, necessitating fume hood use during high-temperature applications .

Advanced: How should researchers resolve contradictions in toxicological data for H-D-Orn(z)-ome HCl?

Answer:

- Data Gaps : While acute toxicity is unclassified, the absence of DNEL/DMEL values requires adopting precautionary principles. Assume a worst-case exposure scenario and limit handling durations .

- Sensitization Mitigation : Implement periodic health surveillance for lab personnel (e.g., spirometry for respiratory symptoms) and maintain exposure logs .

- Toxicokinetics : Use in vitro models (e.g., liver microsomes) to predict metabolic pathways until in vivo data are available .

Basic: What methods ensure proper disposal of H-D-Orn(z)-ome HCl waste?

Answer:

- Containment : Collect waste in chemically resistant containers labeled with UN codes (e.g., UN 1760 for corrosive solids) .

- Neutralization : Treat residual material with alkaline solutions (e.g., 5% NaOH) to neutralize HCl byproducts before disposal .

- Regulatory Compliance : Consult local guidelines (e.g., EPA or REACH) for approved disposal sites. Avoid release into waterways or soil .

Advanced: How can researchers optimize synthetic yields while minimizing decomposition of H-D-Orn(z)-ome HCl?

Answer:

- Reaction Solvents : Use aprotic solvents (e.g., DMF or THF) to reduce hydrolysis. Monitor pH to maintain stability (pH 6–7 recommended) .

- Catalytic Efficiency : Screen catalysts (e.g., HOBt/DCC) to enhance coupling efficiency in peptide synthesis and reduce reaction times .

- Analytical Validation : Employ HPLC-MS to quantify purity and detect degradation products (e.g., free tyrosine derivatives) post-synthesis .

Basic: What environmental precautions are necessary when using H-D-Orn(z)-ome HCl?

Answer:

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid sweeping to prevent dust dispersion .

- Ecotoxicology : Despite missing PNEC values, assume high aquatic toxicity due to structural analogs. Use closed-loop systems to prevent environmental release .

Advanced: What strategies validate the stability of H-D-Orn(z)-ome HCl in long-term biochemical assays?

Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via NMR .

- Lyophilization : For storage >6 months, lyophilize the compound and store under argon at -20°C. Reconstitute with degassed buffers to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.